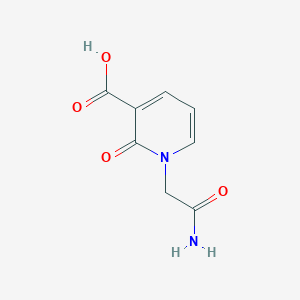![molecular formula C12H19Cl2FN2 B1464657 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride CAS No. 1263378-99-9](/img/structure/B1464657.png)
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Übersicht
Beschreibung
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine; Fluoperazine, Flipiperazine), is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Molecular Structure Analysis
The molecular formula of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is C12H18ClFN2 . The molecular weight is 244.74 .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Neurotransmitter Turnover Impact
Studies on aryl-1,4-dialkyl-piperazine derivatives, including compounds similar to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, have shown effects on the turnover of dopamine and norepinephrine in the brain. These compounds can facilitate the release of these neurotransmitters or inhibit their uptake at presynaptic nerve terminals, suggesting potential applications in neurological research and drug development (Nagase et al., 1987).
Antihypertensive Activity
Another area of research involves the antihypertensive activity of piperazino-3-phenylindans, which are structurally related to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride. These compounds have shown potent antihypertensive effects in animal models, suggesting their potential use in the treatment of hypertension. The antihypertensive effect is stereoselective and associated with specific enantiomers, indicating a precise molecular interaction mechanism that could be explored further for therapeutic applications (Bogeso et al., 1988).
Dopamine Uptake Inhibition
The effects of compounds similar to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride on the central nervous system, particularly their role in inhibiting dopamine reuptake, have been extensively studied. These compounds can increase spontaneous motor activity and reduce the effects of neurological inhibitors in animal models, indicating their potential application in the treatment of disorders related to dopamine dysfunction (Nagase et al., 1991).
Extended-Action Cocaine-Abuse Therapeutic Agents
Research into compounds related to 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride has also explored their potential as extended-action therapeutic agents for cocaine abuse. By binding to the dopamine transporter (DAT) and inhibiting dopamine uptake, these compounds could offer a new approach to treating cocaine addiction, with some showing promising results in decreasing cocaine-maintained behavior in animal models (Lewis et al., 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWUJJGIIBRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)

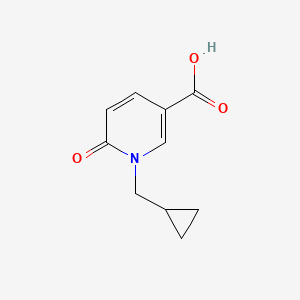
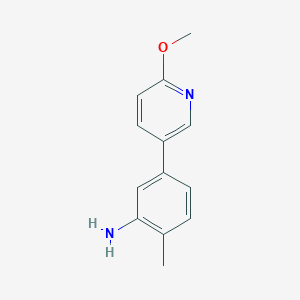

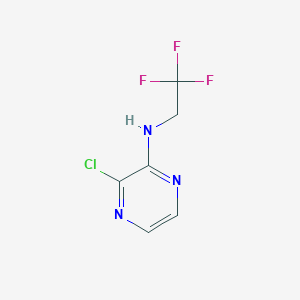
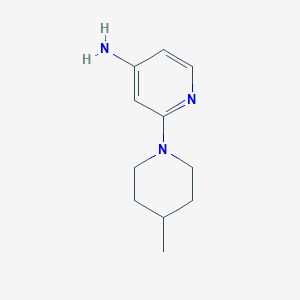

![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)
